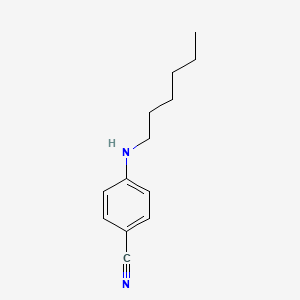

4-(Hexylamino)benzonitrile

描述

Structure

3D Structure

属性

分子式 |

C13H18N2 |

|---|---|

分子量 |

202.30 g/mol |

IUPAC 名称 |

4-(hexylamino)benzonitrile |

InChI |

InChI=1S/C13H18N2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,15H,2-5,10H2,1H3 |

InChI 键 |

MPHYCAAMCXFCBZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCNC1=CC=C(C=C1)C#N |

产品来源 |

United States |

Synthetic Methodologies and Green Chemistry Considerations for 4 Hexylamino Benzonitrile

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a primary route for synthesizing 4-(hexylamino)benzonitrile, typically involving the reaction of an activated aryl halide with hexylamine (B90201). acs.org The presence of an electron-withdrawing group, such as the nitrile group in 4-fluorobenzonitrile (B33359), is crucial for activating the aromatic ring towards nucleophilic attack. numberanalytics.com

Mechanistic Pathways via Meisenheimer Intermediates

The SNAr synthesis of this compound proceeds through a well-established two-step addition-elimination mechanism. The initial step involves the nucleophilic attack of hexylamine on the carbon atom bearing the leaving group (typically fluorine) of the activated aromatic ring. This leads to the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. numberanalytics.comacs.org The negative charge of this complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitrile group. numberanalytics.com The subsequent step involves the elimination of the leaving group, which restores the aromaticity of the ring and yields the final product, this compound. numberanalytics.com The stability of the Meisenheimer intermediate is a critical factor influencing the reaction rate. numberanalytics.com

Reagent Selection and Stoichiometric Optimization

The choice of reagents and their stoichiometry significantly impacts the efficiency of the SNAr synthesis. 4-Fluorobenzonitrile is a common starting material due to the high electronegativity of the fluorine atom, which facilitates nucleophilic displacement. An excess of hexylamine is often employed to drive the reaction to completion. The reaction also requires a base, such as potassium carbonate, to neutralize the hydrofluoric acid (HF) generated during the reaction. whiterose.ac.uk Stoichiometric optimization is crucial; for instance, using a 2.5-fold excess of hexylamine and a 3.0-fold excess of potassium carbonate has been reported as an effective condition.

Solvent Effects on Reaction Kinetics and Yields

The selection of a suitable solvent is critical for the success of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are highly effective as they can solvate the cationic species while leaving the anionic nucleophile relatively "naked" and more reactive. numberanalytics.comgaylordchemical.com This enhances the reaction rate by stabilizing the charged Meisenheimer intermediate. numberanalytics.com For example, the use of DMSO as a solvent in the reaction of 4-fluorobenzonitrile with hexylamine has been shown to be effective. The polarity of the solvent can significantly influence the reaction kinetics, with more polar solvents generally leading to faster reactions. scispace.com

Temperature Control and Side Reaction Mitigation

Temperature is a key parameter in controlling the rate and selectivity of SNAr reactions. Elevated temperatures are often necessary to overcome the activation energy barrier of the reaction. A typical temperature for the synthesis of this compound is 100°C. However, excessively high temperatures can lead to unwanted side reactions, such as the hydrolysis of the nitrile group if water is present. Therefore, careful temperature control is essential to maximize the yield of the desired product while minimizing the formation of byproducts.

Purification Protocols for Research-Grade Purity

After the reaction is complete, a series of purification steps are necessary to isolate this compound in high purity. A typical workup procedure involves cooling the reaction mixture, diluting it with water, and extracting the product into an organic solvent like ethyl acetate (B1210297). The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate, and the solvent is removed under reduced pressure. nih.gov For achieving research-grade purity, further purification by column chromatography is often employed. scispace.com This technique separates the desired product from any unreacted starting materials and byproducts, yielding this compound as a pale-yellow solid.

Buchwald-Hartwig Amination Approaches

An alternative and powerful method for the synthesis of this compound is the Buchwald-Hartwig amination. acs.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. researchgate.net The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand.

For the synthesis of this compound, 4-bromobenzonitrile (B114466) can be coupled with hexylamine. A representative catalytic system includes a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand, like Xantphos. A base, such as cesium carbonate, is also required. The reaction is typically carried out in an inert solvent like toluene (B28343) at elevated temperatures. The Buchwald-Hartwig amination often offers advantages in terms of substrate scope and milder reaction conditions compared to traditional SNAr reactions, particularly for less activated aryl halides.

| Reaction | Starting Material | Reagents | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SNAr | 4-Fluorobenzonitrile | n-Hexylamine, K₂CO₃ | - | DMSO | 100 | 24 | 70-75 |

| Buchwald-Hartwig | 4-Bromobenzonitrile | n-Hexylamine, Cs₂CO₃ | Pd(OAc)₂/Xantphos | Toluene | 110 | 16 | 80-85 |

Table 1: Comparison of Synthetic Methodologies for this compound.

Process Metrics and Green Chemistry Principles in Synthesis

Process Mass Intensity (PMI) Analysis

Process Mass Intensity (PMI) is a crucial green chemistry metric that quantifies the total mass of materials used (raw materials, solvents, reagents, process water) to produce a specific mass of the desired product. The ideal PMI is 1, where all the mass from the inputs is converted into the product, signifying a zero-waste process. In practice, PMI values are often significantly higher, highlighting opportunities for process optimization.

Comparative studies, often used in educational settings to instill green chemistry principles, analyze the PMI of different synthetic pathways. acs.orgacs.orgresearchgate.net By calculating and comparing the PMI for routes like SNAr and the Buchwald-Hartwig amination, a quantitative assessment of their material efficiency can be made. acs.orgacs.org

Table 1: Illustrative PMI Data for a Synthetic Route to this compound

| Synthetic Route | Key Reagents/Solvents | Reported PMI | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorobenzonitrile, n-Hexylamine, Potassium Carbonate, DMSO | 58 |

Comparative Sustainability Assessment of Amination Routes

Beyond PMI, a holistic sustainability assessment involves comparing various amination routes based on the Twelve Principles of Green Chemistry. The two most prominent methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. acs.orgacs.org

Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of an activated aryl halide, such as 4-fluorobenzonitrile, with n-hexylamine. acs.org The aromatic ring must be "activated" by an electron-withdrawing group, like the nitrile group in this case, to facilitate the substitution. colby.edu

Advantages: This method can be performed without a metal catalyst, avoiding concerns about catalyst cost, toxicity, and removal from the final product.

Disadvantages: It often requires harsh reaction conditions, such as high temperatures (e.g., 100-110°C), and the use of high-boiling point polar aprotic solvents like DMSO or 1,4-dioxane. acs.org These solvents are environmentally problematic and energy-intensive to remove. The use of excess amine is also common to ensure complete conversion, which adds to the waste stream.

Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that uses a palladium catalyst with a specific phosphine ligand (e.g., Xantphos) to form the C-N bond. cmu.edu It can be used with less reactive aryl halides like 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile. cmu.edu

Advantages: This method generally proceeds under milder conditions and is highly versatile, applicable to a broader range of substrates than SNAr. It can achieve high yields, sometimes quantitatively. cmu.edu

Disadvantages: The primary drawbacks are the cost and potential toxicity of the palladium catalyst and the phosphine ligands. uno.edu The need for thorough removal of the catalyst from the product is a critical consideration, especially in pharmaceutical applications. The use of solvents like toluene, while having a lower boiling point than DMSO, still presents environmental and health hazards.

A comparative analysis, as conducted in academic case studies, tasks students with evaluating these two routes using industrial solvent and reagent substitution guides, PMI calculations, and the Twelve Principles of Green Chemistry to recommend a preferred, more sustainable procedure. acs.orgacs.orgresearchgate.netunirioja.es

Table 2: Comparative Assessment of Amination Routes for this compound Synthesis

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

|---|---|---|

| Starting Material | 4-Fluorobenzonitrile acs.org | 4-Chlorobenzonitrile or 4-Bromobenzonitrile cmu.edu |

| Catalyst | None (Base-promoted) | Palladium complex (e.g., Pd(OAc)₂) with phosphine ligand (e.g., Xantphos) |

| Typical Solvents | DMSO, 1,4-Dioxane acs.org | Toluene |

| Temperature | High (e.g., 100-110°C) acs.org | Elevated (e.g., 80-110°C) cmu.edu |

| Green Chemistry Pros | - Atom economical (in principle)

| - High yields and selectivity

|

| Green Chemistry Cons | - Harsh conditions (high temp.)

| - Cost and toxicity of Pd catalyst and ligands

|

Spectroscopic and Structural Elucidation of 4 Hexylamino Benzonitrile and Its Derivatives

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous structural confirmation of organic compounds like 4-(Hexylamino)benzonitrile. Unlike nominal mass spectrometry, HRMS provides a highly precise measurement of an ion's mass-to-charge ratio (m/z), often to four or more decimal places. This level of precision allows for the determination of the elemental composition of a molecule from its exact mass, as the masses of individual isotopes are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031 amu) thermofisher.commsu.edu. The ability to resolve ions with very small mass differences is essential for distinguishing between compounds with the same nominal mass but different elemental formulas thermofisher.com.

For this compound (C₁₃H₁₈N₂), the theoretical monoisotopic mass has been calculated with high precision. This value serves as a benchmark for experimental determination via HRMS techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer thermofisher.com. The experimentally determined exact mass of the protonated molecule, [M+H]⁺, would be expected to align closely with the calculated value, confirming the molecular formula.

| Chemical Formula | Species | Calculated Monoisotopic Mass (Da) | Reference |

|---|---|---|---|

| C₁₃H₁₈N₂ | [M] | 202.146998583 | nih.gov |

| [M+H]⁺ | 203.15427 |

The fragmentation pathway of this compound upon ionization in a mass spectrometer provides further structural verification. While detailed fragmentation studies for this specific molecule are not extensively published, the pathway can be predicted based on the established fragmentation rules for its constituent functional groups: the n-hexylamino group and the benzonitrile (B105546) core. In electron ionization (EI) mass spectrometry, the molecule first forms a radical cation (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, stable ions msu.eduuni-saarland.de.

The most prominent fragmentation is expected to be the α-cleavage of the C-C bond adjacent to the nitrogen atom in the hexyl chain. This is a characteristic fragmentation for aliphatic amines, leading to the formation of a stable, resonance-stabilized iminium cation msu.edu. The loss of various alkyl radicals from the hexyl chain results in a series of fragment ions. Another significant fragmentation process involves the cleavage of the bond between the nitrogen and the aromatic ring. Furthermore, fragmentation of the benzonitrile ring itself can occur, although this is generally less favorable than the cleavage of the alkyl side chain rsc.org.

The predicted major fragmentation pathways are summarized below:

α-Cleavage: The primary fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a pentyl radical (•C₅H₁₁). This results in a highly abundant fragment ion.

Benzylic Cleavage: Cleavage of the N-C(hexyl) bond results in the formation of a 4-aminobenzonitrile (B131773) radical cation and a hexyl radical, or a 4-cyanophenylaminyl radical and a hexyl cation.

Loss of Hexene (McLafferty-type rearrangement): A rearrangement reaction can lead to the elimination of a neutral hexene molecule (C₆H₁₂), resulting in a fragment corresponding to the 4-aminobenzonitrile radical cation.

Fragmentation of the Hexyl Chain: Sequential loss of smaller alkyl radicals from the hexyl group can also occur, leading to a series of peaks separated by 14 Da (CH₂).

| m/z (Da) | Proposed Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₃H₁₈N₂]⁺• | Molecular Ion (M⁺•) |

| 131 | [C₈H₇N₂]⁺ | α-Cleavage (Loss of •C₅H₁₁) |

| 118 | [C₇H₆N₂]⁺• | Loss of Hexene (C₆H₁₂) via rearrangement |

| 117 | [C₇H₅N₂]⁺ | Loss of •C₆H₁₃ |

| 102 | [C₇H₄N]⁺ | Loss of NH₂ from m/z 118 |

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Molecular Conformation Analysis

To begin a computational study of 4-(hexylamino)benzonitrile, its three-dimensional structure would first be optimized to find the most stable arrangement of its atoms, known as the ground-state geometry. This process involves using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to calculate the potential energy of the molecule at various atomic arrangements. The optimization algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest energy.

For this compound, this analysis would be particularly important for determining the orientation of the hexylamino group relative to the benzonitrile (B105546) ring. The flexibility of the hexyl chain allows for multiple possible conformations (rotamers). A thorough analysis would involve identifying several low-energy conformers and comparing their relative stabilities. The planarity of the amino group nitrogen with respect to the benzene (B151609) ring would also be a key parameter, as it influences the degree of electronic conjugation.

Prediction of Electronic States and Energy Gaps (LE and CT)

Once the ground-state geometry is established, time-dependent DFT (TD-DFT) can be employed to investigate the molecule's excited states. For a molecule like this compound, which possesses both an electron-donating group (hexylamino) and an electron-withdrawing group (benzonitrile), two primary types of excited states are of interest: the Locally Excited (LE) state and the Charge Transfer (CT) state.

The LE state typically involves an electronic transition localized on the benzonitrile portion of the molecule. In contrast, the CT state arises from the transfer of electron density from the electron-donating amino group to the electron-accepting cyano group upon photoexcitation. TD-DFT calculations can predict the energies of these states and the energy gap between the ground state and the excited states. This information is crucial for understanding the molecule's photophysical properties, such as its absorption and emission spectra. For similar donor-acceptor molecules, the CT state is often lower in energy than the LE state, particularly in polar solvents.

Correlation of Electronic Structure with Solvent Polarity

The electronic structure of this compound, particularly its excited states, is expected to be sensitive to the polarity of its environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT and TD-DFT to simulate the effects of different solvents.

These calculations would likely show that in nonpolar solvents, the LE state is more stable. However, as the solvent polarity increases, the CT state, which has a larger dipole moment due to the charge separation, would be preferentially stabilized. This stabilization would lead to a red-shift (a shift to lower energy) in the emission spectrum as solvent polarity increases. By performing calculations in a series of solvents with varying dielectric constants, a direct correlation between solvent polarity and the energies of the LE and CT states could be established.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Calculation of Fukui Indices for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule.

Condensed Fukui indices, which represent the Fukui function for a specific atom in the molecule, can be calculated to predict reactivity at different sites.

ƒ+ : Indicates the susceptibility of a site to nucleophilic attack (attack by an electron-rich species). A higher ƒ+ value suggests a more favorable site for accepting an electron.

ƒ- : Indicates the susceptibility of a site to electrophilic attack (attack by an electron-poor species). A higher ƒ- value suggests a more favorable site for donating an electron.

For this compound, these calculations would likely predict that the nitrogen and oxygen atoms of the cyano group are susceptible to nucleophilic attack, while the amino nitrogen and specific carbons on the benzene ring are prone to electrophilic attack.

Below is a hypothetical table illustrating the kind of data that would be generated from such a calculation. Please note that these values are for illustrative purposes only and are not the result of actual calculations on this compound.

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |

| N (amino) | 0.02 | 0.15 |

| C1 (ipso-amino) | 0.05 | 0.08 |

| C2, C6 (ortho-amino) | 0.09 | 0.12 |

| C3, C5 (meta-amino) | 0.04 | 0.06 |

| C4 (ipso-cyano) | 0.11 | 0.03 |

| C (cyano) | 0.18 | 0.01 |

| N (cyano) | 0.25 | 0.02 |

Analysis of Amino Group Lone Pair Directing Effects

The lone pair of electrons on the nitrogen atom of the hexylamino group plays a crucial role in the molecule's electronic structure and reactivity. These electrons can be delocalized into the π-system of the benzene ring, a phenomenon known as resonance or mesomeric effect. This electron-donating effect increases the electron density on the benzene ring, particularly at the ortho and para positions relative to the amino group.

FMO analysis would visualize this effect. The HOMO of this compound would be expected to have significant contributions from the amino nitrogen's lone pair and the π-orbitals of the benzene ring, with large orbital coefficients at the ortho and para carbons. This distribution of the HOMO would indicate that these positions are the most susceptible to attack by electrophiles. The electron-donating nature of the amino group activates the ring towards electrophilic substitution.

Investigation of Electron Cloud Delocalization in HOMO/LUMO Levels

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution, or delocalization, of the electron clouds in these orbitals is critical for understanding the molecule's reactivity and its photophysical properties.

In aminobenzonitrile derivatives, the HOMO and LUMO are typically segregated in different regions of the molecule, a characteristic feature of donor-acceptor systems. The HOMO, which acts as the primary electron donor in chemical reactions and photoexcitations, is generally delocalized over the electron-rich hexylamino group and the adjacent benzene ring. The lone pair of electrons on the nitrogen atom contributes significantly to the energy and shape of this orbital.

Conversely, the LUMO serves as the electron acceptor and is predominantly localized on the benzonitrile moiety, specifically over the cyano group (-C≡N) and the phenyl ring. The energy gap between the HOMO and LUMO is a key parameter that determines the molecule's electronic stability and the energy required for electronic transitions, such as the absorption of light. researchgate.net A low energy gap often signifies that charge transfer interactions can occur within the molecule upon excitation. researchgate.net

This spatial separation of the HOMO and LUMO orbitals indicates that the lowest energy electronic transition (HOMO→LUMO) results in a significant transfer of electron density from the amino group to the cyano group, a phenomenon known as intramolecular charge transfer (ICT).

Table 1: Conceptual Characteristics of Frontier Molecular Orbitals in this compound

| Molecular Orbital | Primary Localization | Electronic Character | Role in Excitation |

| HOMO | Hexylamino Group & Phenyl Ring | Electron Donor (π-type) | Source of electron in HOMO→LUMO transition |

| LUMO | Benzonitrile Moiety (C≡N and Ring) | Electron Acceptor (π*-type) | Destination of electron in HOMO→LUMO transition |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment.

For this compound, a key area of conformational flexibility involves the rotation around the C-N bond connecting the hexylamino group to the phenyl ring and the various conformations of the hexyl chain itself. MD simulations on the closely related and extensively studied compound 4-(N,N-Dimethylamino)benzonitrile (DMABN) have been crucial in understanding the photophysics of this class of molecules. diva-portal.orgrsc.org

These simulations show that in the ground state, the molecule prefers a quasi-planar geometry to maximize π-conjugation between the nitrogen lone pair and the phenyl ring. However, upon electronic excitation, the molecule can undergo significant geometrical relaxation. diva-portal.org The most important of these is the twisting of the amino group to a conformation perpendicular to the plane of the phenyl ring. This process leads to the formation of a highly polar "Twisted Intramolecular Charge Transfer" (TICT) state, which is responsible for the dual fluorescence observed in many aminobenzonitriles in polar solvents. rsc.org

MD simulations can map the potential energy surfaces of the ground and excited states, revealing the energy barriers and stability of different conformers like the locally excited (LE) planar state and the TICT state. diva-portal.org For this compound, the flexible hexyl chain adds another layer of complexity, potentially influencing the twisting dynamics and the stability of the resulting charge-transfer state through steric and electronic effects.

Table 2: Key Findings from MD Simulations of Related Aminobenzonitriles (e.g., DMABN)

| State | Key Conformation | Driving Force | Significance |

| Ground State (S₀) | Quasi-planar | Maximization of π-conjugation | Stable, low-polarity starting geometry |

| Excited State (S₁) | Twisting of amino group | Stabilization of charge-separated state | Formation of the Twisted Intramolecular Charge Transfer (TICT) state |

| Solvent Effects | Polar solvent stabilization | Dipole-dipole interactions | Crucial for lowering the energy of the TICT state relative to the LE state |

Excited State Calculations (TDDFT, ZINDO/S)

To accurately predict and interpret the outcomes of photoexcitation, computational methods such as Time-Dependent Density Functional Theory (TDDFT) are employed. These calculations provide detailed information about the energies of excited states and the probabilities of transitions between them.

Electronic excitations can lead to either singlet states (where the spin of the excited electron is paired with the ground-state electron) or triplet states (where the spins are parallel). For aminobenzonitriles, the photophysics is dominated by singlet excited states, particularly the S₁ (lowest singlet) and S₂ (second singlet) states. researchgate.net

Computational studies on DMABN have investigated the nonadiabatic interaction between the two lowest singlet excited states, which is crucial for the deactivation process from the initially populated S₂ state to the emissive S₁ state. researchgate.net While singlet state dynamics are paramount, understanding triplet states is also important. The energy of the lowest triplet state (T₁) relative to the S₁ state determines the likelihood of intersystem crossing, a process that can populate the triplet manifold and lead to phosphorescence or photochemical reactions. Theoretical methods can calculate the coupling between singlet and triplet states, providing insight into these competing relaxation pathways. nih.gov

One of the most powerful applications of excited-state calculations is the prediction of absorption spectra. By calculating the vertical transition energies from the ground state to various excited states and their corresponding oscillator strengths, a theoretical UV-Visible spectrum can be constructed.

Studies on DMABN have successfully used methods like the second-order approximate coupled cluster (CC2) to simulate transient absorption spectra from different excited-state structures. semanticscholar.orgnih.gov These calculations show that different conformers absorb light at distinct energies. For instance, the near-planar locally excited (LE) state and the fully twisted TICT state have unique excited-state absorption (ESA) bands. semanticscholar.orgresearchgate.net By comparing simulated spectra for different geometries with experimental time-resolved data, researchers can unambiguously assign spectral features to specific molecular structures and follow the conformational changes during the excited-state lifetime. diva-portal.org

For this compound, such calculations would predict the primary absorption band corresponding to the S₀→S₁/S₂ transition, characterized by its charge-transfer nature. Furthermore, they could predict the transient absorption features of the LE and TICT states, which would be invaluable for interpreting experimental spectroscopic studies.

Table 3: Representative Calculated Excited-State Transition Energies for DMABN (as a model for aminobenzonitriles)

| Transition Type | Initial State | Final State | Calculated Energy (eV) | Method |

| Stimulated Emission | S₁ (LE) | S₀ | ~3.8 - 3.9 | XMS-CASPT2 / SOS-CC2 |

| Excited State Absorption | S₁ (LE) | S₄ | ~2.7 - 2.8 | XMS-CASPT2 / SOS-CC2 |

| Stimulated Emission | S₁ (TICT) | S₀ | ~2.5 - 3.0 | XMS-CASPT2 / SOS-CC2 |

Data adapted from benchmark calculations on 4-(N,N-Dimethylamino)benzonitrile, which serves as a model system. nih.gov LE = Locally Excited; TICT = Twisted Intramolecular Charge Transfer.

Photophysical Properties and Excited State Dynamics of 4 Hexylamino Benzonitrile

Steady-State Spectroscopy

Steady-state spectroscopic techniques provide fundamental information about the electronic ground and excited states of a molecule and their interaction with the surrounding environment. For 4-(Hexylamino)benzonitrile, these methods reveal a pronounced sensitivity to solvent polarity, which is a hallmark of molecules undergoing intramolecular charge transfer upon photoexcitation.

The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, corresponding to a π-π* electronic transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which has significant density on the benzonitrile (B105546) moiety.

In a series of solvents with varying polarity, the position of the absorption maximum (λmax,abs) of this compound is expected to show a slight solvent dependence. Theoretical studies on related N-alkyated aminobenzonitriles suggest that increasing the alkyl chain length has a minor effect on the ground and excited state dipole moments. doi.orgunivie.ac.at Consequently, the shift in the absorption maximum with solvent polarity is anticipated to be modest. This is because the ground state of the molecule is less polar than the excited state, and the solvent shell does not have sufficient time to reorient around the molecule during the rapid electronic transition (Franck-Condon principle).

Illustrative UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax,abs) (nm) |

|---|---|---|

| n-Hexane | 1.88 | ~295 |

| Diethyl Ether | 4.34 | ~298 |

| Dichloromethane | 8.93 | ~300 |

Note: The data in this table is illustrative and represents expected trends for this compound based on the behavior of similar aminobenzonitrile derivatives.

The fluorescence emission spectrum of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, a single emission band at a relatively high energy (shorter wavelength) is typically observed. This emission originates from a locally excited (LE) state, which retains a significant degree of the initial π-π* character.

As the polarity of the solvent increases, a second, red-shifted emission band emerges at lower energy (longer wavelength). This new band is attributed to emission from a highly polar intramolecular charge transfer (ICT) state. The formation of the ICT state involves a significant transfer of electron density from the hexylamino donor group to the cyanophenyl acceptor group in the excited state. This process is often accompanied by a twisting of the amino group relative to the phenyl ring. The presence of two distinct emission bands is referred to as dual fluorescence.

The large change in dipole moment upon transitioning from the LE state to the ICT state results in a pronounced stabilization of the ICT state in polar solvents. This stabilization lowers the energy of the ICT emission, leading to a significant bathochromic (red) shift in the fluorescence maximum (λmax,em) with increasing solvent polarity.

The influence of the solvent's static dielectric constant (ε) on the absorption and emission maxima can be rationalized by considering the dipole moments of the ground and excited states. The absorption maximum is only weakly affected by the solvent's dielectric constant because the change in dipole moment upon excitation to the Franck-Condon excited state is relatively small.

In contrast, the emission from the ICT state is strongly influenced by the solvent's dielectric constant. The significant increase in dipole moment upon formation of the ICT state leads to a strong interaction with the surrounding polar solvent molecules. This interaction, which stabilizes the ICT state, becomes more pronounced as the dielectric constant of the solvent increases. Consequently, a plot of the ICT emission maximum versus a solvent polarity function that includes the dielectric constant is expected to show a strong correlation.

Illustrative Fluorescence Emission Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | LE Emission Maximum (nm) | ICT Emission Maximum (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | ~350 | - |

| Diethyl Ether | 4.34 | ~355 | ~450 |

| Dichloromethane | 8.93 | ~360 | ~480 |

Note: The data in this table is illustrative and represents expected trends for this compound based on the behavior of similar aminobenzonitrile derivatives.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides crucial information about the dynamics of the excited states, including their lifetimes and the rates of interconversion between different states.

In nonpolar solvents where only the LE emission is observed, the fluorescence decay of this compound is expected to be mono-exponential, characterized by a single decay time (τLE). This decay time represents the lifetime of the LE state.

In polar solvents where dual fluorescence is present, the decay kinetics become more complex. The decay of the LE emission is expected to be bi-exponential. It will feature a fast decay component corresponding to the depopulation of the LE state via charge transfer to form the ICT state, and a slower component related to the back-reaction from the ICT state to the LE state. The decay of the ICT emission will show a rise time that corresponds to the decay of the LE state, followed by a longer decay time (τICT) representing the lifetime of the ICT state.

The kinetics of the intramolecular charge transfer process can be modeled as a reversible reaction between the LE and ICT states. The rate constants for the forward (kCT) and backward (k-CT) charge transfer can be extracted from a global analysis of the time-resolved fluorescence data at different wavelengths.

The mechanism of charge transfer in aminobenzonitriles is often described by the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, the charge transfer is facilitated by a torsional motion of the donor amino group with respect to the acceptor benzonitrile moiety. The hexyl group in this compound is expected to influence the rotational barrier and the equilibrium twist angle in the ground and excited states. Theoretical studies on related dialkylaminobenzonitriles suggest that longer alkyl chains can induce a slight pre-twisting in the ground state, which may affect the dynamics of the excited-state charge transfer process. doi.orgunivie.ac.at The rate of charge transfer is also dependent on the solvent's ability to stabilize the polar ICT state and the solvent's viscosity, which can influence the rate of the necessary structural rearrangements.

Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, this compound (HABN), a donor-acceptor substituted benzene (B151609), can undergo Intramolecular Charge Transfer (ICT). This process involves the transfer of an electron from the electron-donating hexylamino group to the electron-accepting benzonitrile moiety. The initial excitation typically leads to a locally excited (LE) state, which has a charge distribution similar to the ground state. In polar solvents, this LE state can then convert to a highly polar, charge-separated ICT state. This ICT state is responsible for the characteristic dual fluorescence observed in many similar donor-acceptor molecules, where one emission band originates from the LE state and a second, red-shifted band arises from the ICT state. nih.gov

Steric Hindrance Effects of the Hexyl Chain on ICT Efficiency

The efficiency of the ICT process is highly dependent on the molecular geometry. The transition from the LE state to the ICT state often requires significant conformational changes, most notably the twisting of the donor group relative to the aromatic ring. The presence of a hexyl chain on the amino group in this compound introduces specific steric considerations compared to smaller alkyl groups.

The n-hexyl group, while not exceptionally bulky directly at the nitrogen atom (compared to a tertiary butyl group, for example), possesses significant conformational flexibility. This flexibility could influence the ICT process in several ways:

Rotational Freedom: The single C-N bond allows for rotation of the hexylamino group. However, the chain's length and flexibility might lead to transient conformations that sterically hinder the optimal perpendicular geometry required for the most efficient charge transfer in the Twisted Internal Charge Transfer (TICT) model.

Inhibition of Planarity: In the excited state, substituents that inhibit the necessary geometric relaxation can lead to a less pronounced charge transfer character. researchgate.net While the primary effect in the TICT model is twisting, any steric interactions that prevent the molecule from achieving the ideal excited-state geometry will impact ICT efficiency.

Comparison to other alkyl groups: Studies on various alkylaminobenzonitriles suggest that increasing the steric bulk on the amino group can inhibit the geometric changes necessary for efficient ICT state formation. science.gov For the n-hexyl chain, the steric hindrance is less about bulk and more about the dynamic volume swept by the flexible chain, which could impede the twisting motion necessary for reaching the TICT state.

Table 1: Expected Steric Effects of Amino Substituents on ICT

| Substituent | Primary Steric Effect | Expected Impact on ICT Efficiency |

| -N(CH₃)₂ (in DMABN) | Low steric bulk, allows for relatively free rotation. | High ICT efficiency in polar solvents. |

| -NH(C₆H₁₃) (in HABN) | Flexible chain, potential for transient steric hindrance. | Potentially reduced ICT efficiency compared to DMABN due to dynamic steric interactions. |

| -N(t-butyl)₂ | High steric bulk, severely restricts rotation. | Very low to no ICT efficiency; formation of TICT state is inhibited. science.gov |

Comparison with 4-(N,N-Dimethylamino)benzonitrile (DMABN) ICT Behavior

4-(N,N-Dimethylamino)benzonitrile (DMABN) is the archetypal molecule for studying ICT and dual fluorescence. nih.gov Its photophysical behavior provides a critical benchmark for understanding this compound.

Dual Fluorescence: In polar solvents like acetonitrile, DMABN exhibits two distinct fluorescence bands. A higher energy band corresponds to emission from the planar, locally excited (LE) state, and a lower-energy, red-shifted band originates from the charge-separated TICT state. nih.gov In nonpolar solvents, only the LE emission is observed as the polar TICT state is not sufficiently stabilized. nih.gov

Excited State Dynamics: Upon excitation of DMABN in a polar solvent, an ultrafast transition from the LE state to the TICT state occurs, typically on a picosecond timescale. nih.gov

Structural Differences and Expected Consequences for HABN:

Donor Strength: The hexylamino group (-NHC₆H₁₃) in HABN is a secondary amine, while the dimethylamino group in DMABN is a tertiary amine. Generally, the nitrogen in a secondary amine is a slightly weaker electron donor than in a tertiary amine due to the presence of an N-H bond. This could slightly decrease the driving force for charge transfer in HABN compared to DMABN.

Steric Effects: As discussed, the two methyl groups in DMABN present a relatively constant and lower steric barrier to twisting compared to the flexible and larger hexyl group in HABN. This suggests that the rate of formation of the TICT state might be slower in HABN. The activation energy for the LE → ICT reaction could be higher for HABN due to the greater steric hindrance that must be overcome during the twisting of the amino group. science.gov

Table 2: Comparison of DMABN and HABN Properties Related to ICT

| Property | 4-(N,N-Dimethylamino)benzonitrile (DMABN) | This compound (HABN) - Predicted |

| Amino Group | Tertiary (-N(CH₃)₂) | Secondary (-NH(C₆H₁₃)) |

| Electron Donating Strength | Stronger | Slightly Weaker |

| Steric Hindrance to Twisting | Lower | Higher (due to flexible chain) |

| TICT Formation Rate | Fast (picoseconds in polar solvents) nih.gov | Potentially Slower |

| Dual Fluorescence | Prominent in polar solvents nih.gov | Expected, but potentially with a lower quantum yield for the ICT band |

Role of Twisted Internal Charge Transfer (TICT) States

The Twisted Internal Charge Transfer (TICT) model is the most widely accepted explanation for the dual fluorescence observed in DMABN and related molecules. nih.gov This model posits that after initial excitation to the LE state, a radiationless conversion to a lower-energy ICT state can occur. This process is facilitated by the rotation of the amino group to a conformation perpendicular (90° twist) to the plane of the benzonitrile ring. nih.gov

In this twisted geometry, the electronic coupling between the donor (amino) and acceptor (benzonitrile) π-systems is minimized. This decoupling facilitates a near-complete transfer of an electron, creating a state with a large dipole moment and a "giant" charge separation. nih.gov Because this highly polar state is strongly stabilized by polar solvent molecules, the energy of the TICT state is significantly lowered in polar environments, enabling it to become the emissive state.

For this compound, the TICT model implies that the molecule must undergo a similar twisting motion of the hexylamino group. The efficiency and dynamics of reaching this state will be governed by the energy barrier to rotation, which is influenced by the steric profile of the hexyl chain and the viscosity of the solvent. The observation of dual fluorescence in HABN would be strong evidence for the formation of a TICT state.

Excited State Deactivation Pathways

Radiative and Non-Radiative Decay Processes (Fluorescence, Internal Conversion, Energy Transfer)

Fluorescence (Radiative Decay): This process involves the emission of a photon as the molecule transitions from the excited singlet state (S₁) back to the ground singlet state (S₀). For molecules exhibiting dual fluorescence like those in the aminobenzonitrile family, there are two potential radiative pathways: emission from the LE state (higher energy photon, shorter wavelength) and emission from the ICT state (lower energy photon, longer wavelength). The rate of fluorescence is denoted by kᵣ.

Internal Conversion (Non-Radiative Decay): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The energy is dissipated as heat to the surrounding solvent molecules through vibrational relaxation. Internal conversion is often more efficient when the energy gap between the two electronic states is small. In the context of the TICT model, the twisted geometry can sometimes enhance the rate of internal conversion, leading to fluorescence quenching.

Intersystem Crossing (Non-Radiative Decay): This is a radiationless transition between electronic states of different spin multiplicities, typically from a singlet state (S₁) to a triplet state (T₁). While possible, for many aminobenzonitriles in fluid solution, deactivation via fluorescence and internal conversion from the singlet manifold are the dominant pathways.

Energy Transfer: If other molecules (acceptors) with appropriate energy levels are present in the solution, the excited HABN molecule can transfer its energy to them non-radiatively. This process is concentration-dependent and is not an intrinsic deactivation pathway of the isolated molecule.

Franck-Condon Excited States and Vibrational Relaxation

The process of light absorption is governed by the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motions. As a result, when a molecule absorbs a photon, it transitions from the ground electronic state to the excited electronic state "vertically" on a potential energy diagram, meaning the nuclear geometry of the molecule does not change during the absorption process.

This initially formed excited state is known as the Franck-Condon excited state. It has the same geometry as the ground state but the electron configuration of the excited state. This state is often vibrationally excited because the equilibrium geometry of the excited state is typically different from that of the ground state.

Following this instantaneous absorption, the molecule undergoes a very rapid process called vibrational relaxation. During this process, which typically occurs on a femtosecond to picosecond timescale, the excited molecule loses its excess vibrational energy to the surrounding solvent, relaxing to the lowest vibrational level of the S₁ (LE) state. It is from this relaxed LE state that subsequent processes like fluorescence or conversion to the ICT state occur. This relaxation process is why fluorescence emission almost always occurs at a lower energy (longer wavelength) than absorption, a phenomenon known as the Stokes shift.

Structure Property Relationship Studies and Molecular Design Principles

Impact of Alkylamino Chain Length on Electronic Properties

The length of the N-alkyl chain in 4-(alkylamino)benzonitrile derivatives plays a subtle yet significant role in modulating their electronic and photophysical properties. While the fundamental electronic transitions are primarily governed by the donor-acceptor nature of the aminobenzonitrile scaffold, the alkyl chain length influences molecular packing in the solid state, solubility, and can fine-tune the energy levels of the molecule.

Research on various donor-acceptor molecules has shown that increasing the alkyl chain length can lead to several effects. For instance, in some systems, longer alkyl chains can weaken the interactions between the anion and cation components. nih.gov This can subtly alter the electronic environment and, consequently, the photophysical response. Theoretical studies on other organic electronic materials have indicated that as the alkyl chain length increases, both the minimum and maximum electrostatic potentials can decrease, which may influence intermolecular interactions and charge transport properties. nih.gov In the context of hole-transporting materials for perovskite solar cells, the length of the alkyl chain (from ethyl to hexyl) has been shown to significantly affect the morphological behavior and quality of thin films, which in turn impacts device performance. rsc.org While a longer chain might be expected to increase steric hindrance and potentially twist the amino group out of the plane of the benzene (B151609) ring, thereby decreasing electronic conjugation, it also enhances solubility in organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

For 4-(Alkylamino)benzonitriles, the primary electronic effect stems from the nitrogen lone pair's ability to donate electron density to the aromatic ring. The inductive effect of the alkyl chain is relatively minor compared to this resonance effect. However, the chain's length and conformation can influence the local environment and intermolecular interactions, which can manifest in changes in solid-state fluorescence and charge mobility.

Table 1: Hypothetical Influence of Alkyl Chain Length on Properties of 4-(Alkylamino)benzonitriles

| Property | Short Alkyl Chain (e.g., Methyl) | Long Alkyl Chain (e.g., Hexyl) | Rationale |

|---|---|---|---|

| Solubility | Lower in nonpolar solvents | Higher in nonpolar solvents | Increased van der Waals interactions with solvent. |

| Melting Point | Generally higher | Generally lower | Disruption of crystal packing efficiency. |

| Film Morphology | May form more ordered films | May lead to less uniform films | Increased conformational flexibility can hinder packing. rsc.org |

| Ionization Potential | Slightly higher | Slightly lower | Weak electron-donating inductive effect of the alkyl group. |

Role of the Benzonitrile (B105546) Core in Modulating Reactivity and Photophysics

Reactivity: The electron-withdrawing nature of the nitrile group deactivates the benzene ring towards electrophilic aromatic substitution. ucr.edulibretexts.org It directs incoming electrophiles primarily to the meta-position, as the ortho and para positions are more electron-deficient due to the combined resonance and inductive effects of the nitrile group. ucr.edu Conversely, the nitrile group can activate the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. The presence of the electron-donating hexylamino group at the para position strongly counteracts the deactivating effect of the nitrile group for electrophilic substitution, making the ring more reactive than benzonitrile itself and directing substitution to the positions ortho to the amino group. study.comfiveable.me

Photophysics: In concert with the electron-donating amino group, the benzonitrile core creates a classic intramolecular charge transfer (ICT) or donor-acceptor (D-A) system. rsc.org Upon photoexcitation, an electron is promoted from a molecular orbital primarily localized on the amino donor to an orbital centered on the benzonitrile acceptor. This ICT state is highly sensitive to the polarity of the surrounding environment. In polar solvents, the energy of the ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. mdpi.com Benzonitrile derivatives are foundational components in the design of materials for organic light-emitting diodes (OLEDs), often serving as the acceptor unit in molecules exhibiting thermally activated delayed fluorescence (TADF). aip.orgbohrium.comrsc.org

Comparative Analysis with Structurally Similar Benzonitrile Derivatives

Amino and Alkylamino Substituent Variations (e.g., Dimethylamino, Benzylamino)

The nature of the substituent on the amino nitrogen atom significantly impacts the electronic properties of 4-aminobenzonitrile (B131773) derivatives. This is primarily due to changes in the electron-donating strength and steric hindrance of the amino group.

A well-studied example is 4-(Dimethylamino)benzonitrile (B74231) (DMABN). Compared to a secondary amine like 4-(hexylamino)benzonitrile, the two methyl groups in DMABN are less sterically demanding than a hexyl group, but they also possess a slightly stronger inductive electron-donating effect. However, the most significant difference arises in their photophysical behavior, particularly the phenomenon of dual fluorescence in polar solvents, which is characteristic of DMABN and related compounds. researcher.lifenih.gov This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. Upon excitation, the dimethylamino group can twist relative to the plane of the benzonitrile ring, leading to a highly polar excited state that emits at a longer wavelength than the initial locally excited state. While this compound is also expected to exhibit ICT character, the bulkiness and flexibility of the hexyl group may influence the dynamics and stability of such twisted states compared to the more compact dimethylamino group.

Replacing the hexyl group with a benzyl (B1604629) group would introduce a phenyl ring. The benzylamino substituent can act as a weaker electron donor compared to an alkylamino group because the phenyl ring can withdraw some electron density. This would likely result in a blue-shift of the absorption and emission spectra compared to this compound.

Table 2: Comparison of Photophysical Properties of 4-Substituted Benzonitriles

| Compound | Donor Group | Expected Electron Donating Strength | Expected Absorption λmax |

|---|---|---|---|

| 4-Aminobenzonitrile (ABN) | -NH₂ | Weakest | Shortest |

| 4-(Benzylamino)benzonitrile | -NHCH₂Ph | Weaker | Short |

| This compound | -NH(CH₂)₅CH₃ | Strong | Long |

Effects of Aromatic Ring Substituent Electronic Nature

Introducing additional substituents onto the benzonitrile aromatic ring dramatically alters the molecule's electronic landscape. The nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—modifies the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the photophysical and electrochemical properties. pku.edu.cnderpharmachemica.com

Electron-Donating Groups (EDGs): Placing an EDG (e.g., methoxy, methyl) on the ring, particularly ortho or meta to the amino group, will increase the electron density of the donor portion of the molecule. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, the absorption and emission spectra would be red-shifted (move to longer wavelengths) compared to the unsubstituted this compound. study.com

This principle of tuning properties through substitution is a cornerstone of materials science, allowing for the precise design of compounds for specific applications like OLEDs or sensors. rsc.orgacs.org

Influence of Heterocyclic Annulation (e.g., Triazole, Tetrazole)

Heterocyclic annulation, the process of fusing a heterocyclic ring system onto the benzonitrile core, creates a new, extended π-conjugated system with profoundly different electronic properties. rsc.orgrug.nl Fusing electron-deficient heterocycles like triazoles or tetrazoles onto the benzonitrile ring system significantly enhances the electron-accepting nature of the core.

For example, creating a benzotriazole (B28993) derivative from a benzonitrile precursor introduces additional nitrogen atoms into the aromatic system. These nitrogen atoms are electronegative and act as electron sinks, lowering the LUMO energy level of the molecule more significantly than a simple substituent. ethernet.edu.et This strategy is often employed in the design of high-performance organic electronic materials. The resulting fused systems often exhibit improved thermal stability and distinct molecular packing behaviors. The annulation can lead to a large red-shift in absorption and emission, and can be used to create materials with specific charge-transport properties (e.g., enhancing electron transport). researchgate.netresearchgate.net

Molecular Architectures for Tunable Electronic and Optical Responses

The principles derived from structure-property relationship studies enable the design of advanced molecular architectures with precisely controlled electronic and optical responses. rsc.orgnih.gov Starting from the basic this compound scaffold, a variety of strategies can be employed to tune its properties for applications in organic electronics and optoelectronics. mdpi.comsemanticscholar.org

Donor-Acceptor Strength Modulation: The most direct approach is to modify the electron-donating and -accepting strengths of the two ends of the molecule. As discussed, altering the alkylamino group or introducing substituents on the benzonitrile ring can systematically shift the emission color from the blue to the green and red regions of the spectrum. acs.org

Extended π-Conjugation: Inserting π-conjugated linkers (e.g., phenylene, thiophene) between the donor and acceptor groups creates larger, more delocalized electronic systems. This generally leads to a significant red-shift in the absorption and emission spectra and can enhance properties like charge mobility.

Multi-Donor/Multi-Acceptor Systems: More complex architectures, such as D-A-D, A-D-A, or even branched D₂-A structures, can be synthesized. For example, attaching multiple carbazole (B46965) donor units to a central benzonitrile acceptor is a highly successful strategy for creating efficient blue TADF emitters for OLEDs. aip.orgbohrium.com These designs allow for a high density of chromophores and can optimize the balance of charge transport and emission efficiency.

Steric Engineering: Introducing bulky substituents can be used to control intermolecular interactions and prevent aggregation-caused quenching of fluorescence in the solid state. By carefully positioning bulky groups, it is possible to maintain high emission efficiency in thin films, which is crucial for device applications. bohrium.com

Through the combinatorial application of these design principles, molecules based on the this compound motif can be systematically engineered to achieve a wide range of desired electronic and optical properties, paving the way for their use in next-generation organic electronic devices. softpedia.com

Donor-Pi-Acceptor (D-π-A) System Design Principles

The design of Donor-Pi-Acceptor (D-π-A) systems is a cornerstone of modern organic electronics, enabling the fine-tuning of photophysical and electronic properties for applications ranging from organic photovoltaics to nonlinear optics. The fundamental principle of a D-π-A system involves the covalent linkage of an electron-donating moiety (the donor) to an electron-accepting moiety (the acceptor) through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for the function of many organic electronic devices.

In the context of this compound, the molecule itself embodies a simple D-A structure. The hexylamino group serves as the electron donor, providing electron density to the aromatic ring. The nitrile group, with its strong electron-withdrawing nature, acts as the acceptor. The benzene ring functions as the π-bridge, albeit a minimal one.

The design principles for incorporating a moiety like this compound into a more complex D-π-A system would focus on several key aspects:

Enhancement of Donor Strength: The donor strength of the hexylamino group could be modulated by structural modifications. While the hexyl group primarily enhances solubility and influences molecular packing, replacing it with bulkier or more electron-rich alkyl chains could subtly alter the electronic properties.

Extension of the π-Bridge: To create a more effective D-π-A system, the benzene ring of this compound would typically be connected to a more extensive π-conjugated linker. This linker could be composed of various units such as thiophene, fluorene, or vinylene groups. The choice of the π-bridge is crucial as it significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the absorption and emission properties of the molecule.

Modification of the Acceptor: While the nitrile group is a competent acceptor, it could be replaced by or incorporated into a larger, more powerful acceptor unit to enhance the ICT character of the molecule.

A hypothetical D-π-A molecule utilizing a this compound-derived donor is presented in the table below, illustrating these design principles.

| Donor Moiety | π-Bridge Example | Acceptor Moiety Example | Potential Application |

| 4-(Hexylamino)phenyl | Thiophene-Vinylene-Thiophene | Dicyanovinyl | Organic Solar Cells |

This table is illustrative and based on general principles of D-π-A design, as specific data for this compound in such systems is not available.

Strategies for Programming π-Conjugated Polymer Assembly

The performance of π-conjugated polymers in electronic devices is not solely dependent on their chemical structure but also on their solid-state morphology. The arrangement of polymer chains with respect to one another, their degree of crystallinity, and the orientation of the conjugated backbones are critical factors that govern charge transport and other key properties. "Programming" the assembly of these polymers is a field of intensive research, aiming to control their hierarchical structure from the molecular to the macroscopic level.

Should this compound be utilized as a monomer or a pendant group in a π-conjugated polymer, several strategies could be employed to program its assembly:

Side-Chain Engineering: The hexyl chain of the this compound moiety would play a significant role in the polymer's self-assembly. Alkyl side chains are known to influence solubility and interchain packing. By varying the length and branching of the alkyl chain, one could control the distance between polymer backbones, which in turn affects π-π stacking and charge mobility. The presence of the polar nitrile group on the side chain could introduce specific intermolecular interactions, such as dipole-dipole interactions, which could be exploited to guide the assembly process.

Covalent Programming: This strategy involves designing the polymer's covalent structure to direct its assembly. For instance, by copolymerizing a monomer derived from this compound with other monomers that have specific recognition motifs (e.g., hydrogen bonding sites), one could promote specific interchain interactions and drive the formation of well-ordered structures.

Solution-State Programming: The assembly of π-conjugated polymers can be influenced by the choice of solvent, processing temperature, and the use of additives. For a polymer containing this compound units, the polarity of the solvent would be a critical parameter, affecting the aggregation behavior of the polymer chains in solution before they are cast into a thin film.

Solid-State Programming: Post-deposition treatments such as thermal annealing or solvent vapor annealing can be used to improve the long-range order in polymer films. These techniques provide the polymer chains with sufficient mobility to rearrange into more thermodynamically stable, ordered structures.

The following table outlines hypothetical strategies for programming the assembly of a polymer incorporating this compound.

| Programming Strategy | Method | Desired Outcome |

| Side-Chain Engineering | Varying alkyl chain length | Control of interchain distance and π-stacking |

| Covalent Programming | Copolymerization with functional monomers | Introduction of specific intermolecular interactions |

| Solution Programming | Choice of solvent polarity and concentration | Control of pre-aggregation in solution |

| Solid-State Programming | Thermal or solvent vapor annealing | Enhancement of long-range order in thin films |

This table is based on established principles of polymer science, as specific experimental data for polymers containing this compound is not available.

Advanced Applications in Functional Materials and Chemical Biology Research

Organic Electronic Materials Research

In the realm of organic electronics, the performance of materials is intrinsically linked to their molecular structure and intermolecular organization. While specific research on the solid-state properties of 4-(Hexylamino)benzonitrile is not extensively documented, the behavior of analogous 4-(alkylamino)benzonitrile derivatives provides a strong basis for understanding its potential.

The solid-state arrangement of molecules dictates the bulk electronic properties of organic materials. For donor-acceptor molecules like this compound, intermolecular interactions, including π-π stacking of the benzonitrile (B105546) rings and van der Waals interactions involving the hexyl chains, are expected to govern the molecular packing. The flexible hexyl group can influence the crystalline polymorphism, potentially leading to different packing motifs with varying degrees of intermolecular electronic coupling. This, in turn, would affect charge transport and exciton (B1674681) dynamics within the material. The interplay between the polar nitrile and amino groups can also lead to specific dipole-dipole interactions, further influencing the crystal structure.

The optoelectronic properties of this compound are rooted in its intramolecular charge transfer (ICT) character. Upon photoexcitation, electron density is redistributed from the hexylamino donor to the benzonitrile acceptor. The efficiency and energy of this ICT process can be modulated through synthetic modifications. For instance, altering the length of the alkyl chain or introducing different substituents on the phenyl ring can fine-tune the electronic energy levels and, consequently, the absorption and emission characteristics. Studies on related benzonitrile derivatives have shown that such modifications can influence properties like thermally activated delayed fluorescence (TADF), making them suitable for applications in organic light-emitting diodes (OLEDs).

Table 1: Predicted Optoelectronic Properties of this compound Analogs

| Compound | Donor Group | Acceptor Group | Predicted Key Property | Potential Application |

|---|---|---|---|---|

| 4-(Dimethylamino)benzonitrile (B74231) | Dimethylamino | Benzonitrile | Dual Fluorescence, ICT | Fluorescent Probes, OLEDs |

| 4-(Diphenylamino)benzonitrile | Diphenylamino | Benzonitrile | Enhanced Hole Transport | Organic Photovoltaics |

Chemical Sensing and Molecular Recognition

The sensitivity of the ICT process in 4-(alkylamino)benzonitrile systems to the local environment makes them excellent candidates for the development of chemical sensors.

The design of fluorescent sensors based on this compound would leverage the solvatochromic nature of its emission. The emission wavelength and quantum yield of such compounds are often highly dependent on the polarity of the surrounding medium. This principle can be used to detect the presence of specific analytes that alter the local environment of the probe. For instance, the binding of a target molecule to a receptor unit appended to the this compound core could trigger a change in the fluorescence signal. This "turn-on" or "turn-off" response, or a ratiometric change in emission, can be engineered by controlling the interaction between the analyte and the fluorophore's excited state.

The functionality of sensors based on 4-(alkylamino)benzonitriles is governed by their excited-state dynamics. A key phenomenon in many such molecules is the formation of a twisted intramolecular charge transfer (TICT) state. In non-polar environments, emission primarily occurs from a locally excited (LE) state. However, in polar solvents, the molecule can twist in the excited state to form a highly polar TICT state, which emits at a longer wavelength. This dual fluorescence is a hallmark of compounds like 4-(dimethylamino)benzonitrile (DMABN). nih.govresearchgate.net The equilibrium between the LE and TICT states is sensitive to factors such as solvent polarity, viscosity, and specific intermolecular interactions, which forms the basis of their sensing mechanism. For this compound, the flexible hexyl chain might influence the dynamics of TICT state formation.

Biological Activity Investigations (Methodological Framework)

While specific biological activities of this compound are not widely reported, a general methodological framework can be outlined for its investigation, drawing from studies on other aminobenzonitrile and aminophenol derivatives. nih.gov

The initial step in assessing the biological potential of this compound would involve a battery of in vitro screening assays. These assays are designed to identify any preliminary biological effects against a range of targets.

Initial Screening:

Antimicrobial assays: The compound would be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Antioxidant assays: The ability of the compound to scavenge free radicals could be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Enzyme inhibition assays: The compound could be screened against a variety of enzymes relevant to specific diseases, such as kinases, proteases, or oxidoreductases.

Mechanism of Action Studies: Should any significant activity be observed in the initial screens, further studies would be conducted to elucidate the mechanism of action. This could involve:

Cell-based assays: Investigating the effect of the compound on cellular processes such as proliferation, apoptosis, and cell cycle progression in relevant cell lines.

Biophysical techniques: Using methods like fluorescence spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to study the direct interaction of the compound with purified target proteins or nucleic acids.

Structural Biology: To understand the interaction at a molecular level, co-crystallization of the compound with its biological target followed by X-ray diffraction analysis could provide detailed structural insights into the binding mode.

This systematic approach allows for the comprehensive evaluation of the biological potential of novel compounds like this compound.

In Vitro Screening Against Kinase Panels Using Biochemical Assays

While comprehensive screening data for this compound against a wide array of kinase panels is not extensively documented in publicly accessible literature, the general class of small molecules with aminobenzonitrile scaffolds has been investigated as potential kinase inhibitors. Kinase assays are crucial for determining the inhibitory potential of a compound against specific kinases, which are key regulators of cellular processes and prominent drug targets. The evaluation of this compound in such assays would be a critical step in ascertaining its potential as a modulator of kinase activity.

Molecular Docking Simulations for Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be employed to model its interaction with the active sites of various enzymes, such as kinases or other protein targets. These simulations provide insights into the potential binding modes and affinities, guiding the rational design of more potent and selective analogs. For example, the nitrile group could act as a hydrogen bond acceptor, while the hexyl chain might engage in hydrophobic interactions within a protein's binding pocket.

Studies on Enzyme Inhibition Mechanisms (e.g., Tubulin Polymerization Inhibition)

The inhibition of tubulin polymerization is a validated mechanism for anticancer agents. Compounds that interfere with microtubule dynamics can arrest cell division and induce apoptosis in rapidly proliferating cancer cells. While there is no specific evidence to suggest that this compound is a tubulin polymerization inhibitor, its structural motifs are present in some classes of known inhibitors. Investigating its effect on tubulin polymerization would be a pertinent area of research to explore its potential cytostatic or cytotoxic properties.

Self-Assembled Monolayers (SAMs) for Charge Transport Studies

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. The ability of molecules to form well-defined SAMs is of significant interest in the field of molecular electronics.

Systemic Variation of Molecular Structure in SAMs

The structure of this compound, with a potential anchoring group (the amine or nitrile) and a defined length, makes it a candidate for forming SAMs. The charge transport properties of such a monolayer would be influenced by the molecular arrangement and the electronic characteristics of the constituent molecules. Systematic variation of the molecular structure, such as changing the length of the alkyl chain, could be used to tune the thickness and electronic properties of the SAM, thereby modulating charge transport characteristics. Research in this area would contribute to the fundamental understanding of structure-property relationships in molecular electronic systems.

Application as Intermediates in Advanced Synthesis

Aminobenzonitriles are versatile intermediates in organic synthesis, serving as building blocks for the construction of more complex molecules, including various heterocyclic compounds. The nitrile group can undergo a variety of transformations, such as hydrolysis, reduction, or cycloaddition reactions, while the amino group can be readily functionalized. This compound could, therefore, be a valuable precursor in the synthesis of novel pharmaceuticals, functional dyes, or other advanced materials. Its application as a starting material allows for the introduction of the hexylamino-phenyl moiety into larger, more complex molecular architectures.

Precursor Role in Pharmaceutical and Materials Science Intermediates

The chemical architecture of this compound, featuring a reactive nitrile group, a secondary amine, and a tunable aromatic core, establishes it as a valuable precursor for a range of intermediates in both pharmaceutical and materials science research. Its utility stems from the ability to selectively modify its functional groups to build more complex molecular structures.

In materials science, particularly in the field of liquid crystals, molecules with a rigid core (the benzonitrile unit) and a flexible aliphatic chain (the hexyl group) are of significant interest. The cyano group contributes a strong dipole moment, which is a crucial factor for influencing the dielectric anisotropy of liquid crystal mixtures. The N-hexyl group provides the necessary fluidity and helps to promote the formation of desired mesophases. As a precursor, this compound can be incorporated into larger, more complex liquid crystal molecules through reactions involving the secondary amine or by modifications to the aromatic ring. These subsequent molecules are designed to exhibit specific properties like nematic or smectic phases essential for display technologies.

In the context of pharmaceutical intermediates, the nitrile group of this compound serves as a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-(hexylamino)benzoic acid or converted into the 4-(hexylamino)benzamide. These transformations are fundamental in medicinal chemistry, as carboxylic acids and amides are common pharmacophores found in a wide array of therapeutic agents. The secondary amine also offers a site for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. For instance, acylation or alkylation of the amine can lead to a library of compounds for biological screening. The benzonitrile moiety itself is a recognized structural motif in various biologically active molecules, and its derivatives are explored for applications in oncology, anti-inflammatory, and central nervous system (CNS) therapies.

The following table outlines key synthetic transformations where this compound can serve as a precursor to valuable intermediates.

| Precursor | Reagents and Conditions | Product Intermediate | Application Field |

| This compound | 1. H₂SO₄ (aq), Δ2. Neutralization | 4-(Hexylamino)benzoic acid | Pharmaceutical, Polymer Science |

| This compound | H₂O₂, NaOH (aq) | 4-(Hexylamino)benzamide | Pharmaceutical |

| This compound | 1. LiAlH₄, THF2. Aqueous workup | 4-(Aminomethyl)-N-hexylaniline | Pharmaceutical, Chemical Synthesis |

| This compound | Acyl Chloride, Pyridine | N-Acyl-4-(hexylamino)benzonitrile | Pharmaceutical, Materials Science |

Deuterium (B1214612) Labeling for Mechanistic Investigations

Deuterium labeling is a powerful technique used in physical organic chemistry to elucidate reaction mechanisms. By selectively replacing hydrogen atoms with their heavier isotope, deuterium, researchers can study the kinetic isotope effect (KIE). chem-station.com A significant change in the reaction rate upon isotopic substitution often indicates that the cleavage of the corresponding C-H bond is part of the rate-determining step of the mechanism. chem-station.com This method provides invaluable insights into transition state structures and reaction pathways. chem-station.com

In the context of molecules like this compound, deuterium labeling could theoretically be used to investigate the mechanisms of various reactions. For example, labeling the hexyl chain at positions alpha or beta to the nitrogen atom could clarify mechanisms of metabolic degradation or specific C-H activation reactions. nih.gov Similarly, substituting the amine proton (N-H) with deuterium could be used to probe its role in reactions involving the nitrile group or in intermolecular interactions.

However, a review of available scientific literature and chemical databases does not yield specific studies where deuterium-labeled this compound has been synthesized or used for mechanistic investigations. While the principles of deuterium labeling are well-established and broadly applied across organic chemistry researchgate.net, its direct application to this particular compound is not documented in published research. Therefore, there are no specific research findings or data tables to present on this topic.

Conclusion and Future Research Directions